molecular formula C36H25N7Na2O9S2 B14721993 Benzamin Red 5B CAS No. 5905-22-6

Benzamin Red 5B

Cat. No.: B14721993
CAS No.: 5905-22-6
M. Wt: 809.7 g/mol
InChI Key: MOGBMBYPOADVPS-UHFFFAOYSA-L
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Description

Benzamin Red 5B, also known as Direct Red 5B, is a synthetic azo dye widely used in various industries. It is known for its vibrant red color and is primarily used in the textile industry for dyeing fabrics. The compound is characterized by its high stability and resistance to fading, making it a popular choice for applications requiring long-lasting color.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamin Red 5B is synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with an aromatic compound containing an electron-donating group, such as a phenol or aniline derivative, to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried to obtain the dye in powder form.

Chemical Reactions Analysis

Types of Reactions

Benzamin Red 5B undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form different products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized aromatic compounds.

    Reduction: Reduction typically yields aromatic amines.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Benzamin Red 5B has numerous applications in scientific research, including:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Benzamin Red 5B primarily involves its interaction with various molecular targets through its azo group. The compound can form complexes with metal ions and interact with proteins and nucleic acids. These interactions can lead to changes in the physical and chemical properties of the target molecules, resulting in the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Procion Red MX-5B: Another azo dye with similar applications in the textile industry.

    Reactive Red 2: Known for its high reactivity and use in dyeing cellulosic fibers.

    Direct Red 28: Used in similar applications but with different shade properties.

Uniqueness

Benzamin Red 5B is unique due to its high stability and resistance to fading, making it suitable for applications requiring long-lasting color. Its versatility in various chemical reactions and compatibility with different substrates further enhances its utility in scientific research and industrial applications.

Properties

CAS No.

5905-22-6

Molecular Formula

C36H25N7Na2O9S2

Molecular Weight

809.7 g/mol

IUPAC Name

disodium;7-[[3-[(4-aminobenzoyl)amino]benzoyl]amino]-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C36H27N7O9S2.2Na/c37-24-6-4-21(5-7-24)35(45)38-28-3-1-2-22(18-28)36(46)39-29-14-17-31-23(19-29)20-32(54(50,51)52)33(34(31)44)43-42-26-10-8-25(9-11-26)40-41-27-12-15-30(16-13-27)53(47,48)49;;/h1-20,44H,37H2,(H,38,45)(H,39,46)(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2

InChI Key

MOGBMBYPOADVPS-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)C(=O)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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